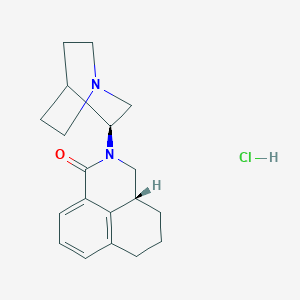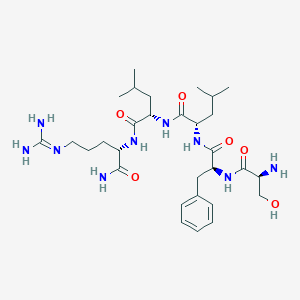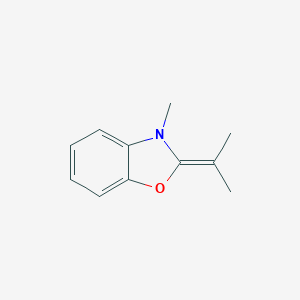
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a white crystalline solid that has a molecular weight of 308.39 g/mol. It is soluble in water and organic solvents, making it a versatile compound for use in various research applications.
作用機序
The mechanism of action of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is not well understood. However, it is believed that the compound acts as a nucleophile in chemical reactions, allowing it to react with other molecules and form new compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of using Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- in lab experiments is its versatility. It can be used in a variety of chemical reactions and has been shown to produce high yields of the desired products. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. One area of research could focus on developing more efficient synthesis methods for the compound, which could help to reduce its cost and make it more accessible for use in research. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields of research. Finally, research could focus on developing new compounds based on the structure of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-, which could have even greater potential for use in scientific research.
In conclusion, Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has a wide range of potential applications in scientific research. Its versatility and relative non-toxicity make it an attractive option for use in various chemical reactions. While there is still much to learn about this compound, continued research could lead to new discoveries and advancements in various fields of scientific research.
合成法
The synthesis of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- involves the reaction of 2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.
科学的研究の応用
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in chemical synthesis. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
特性
CAS番号 |
92491-20-8 |
|---|---|
製品名 |
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
N-(3-acetamido-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(12-8(2)14)5-4-6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChIキー |
NAXDRCLBFGZQSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
その他のCAS番号 |
92491-20-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)

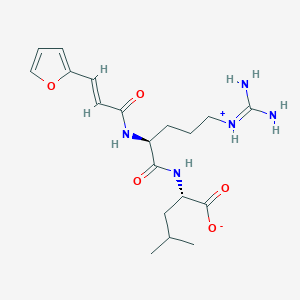
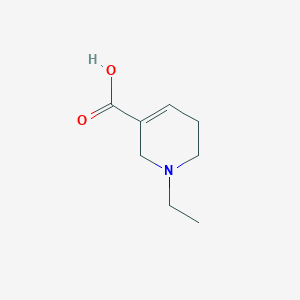

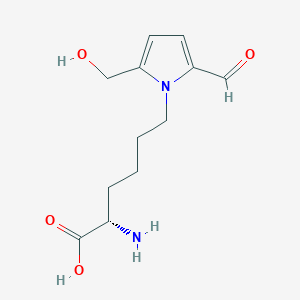
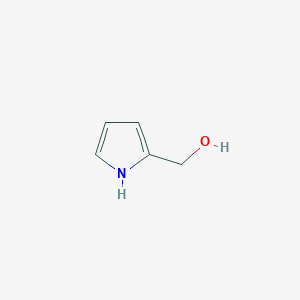
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
